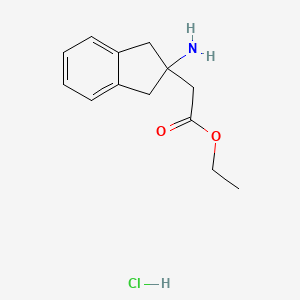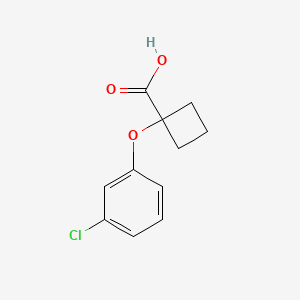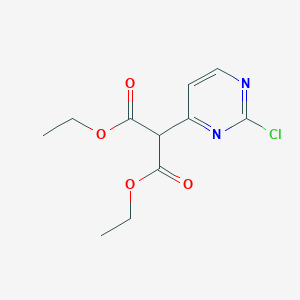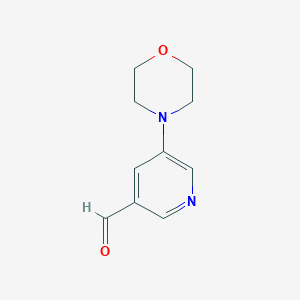![molecular formula C9H13NO3S B1398919 Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]- CAS No. 1250489-67-8](/img/structure/B1398919.png)
Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]-
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for “2-(Methylsulfonyl)ethanamine” is 1S/C3H9NO2S/c1-7(5,6)3-2-4/h2-4H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The physical form of “2-(Methylsulfonyl)ethanamine” is liquid . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Antioxidant Activity
The 2-methoxyphenyl moiety, a core structure in Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]-, has been studied for its antioxidant properties . Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases such as cancer, atherosclerosis, and neurodegenerative disorders . The derivatives of this compound have been synthesized and characterized, with their antioxidant activities evaluated through assays like DPPH, ABTS, and ORAC .
Synthesis of Heterocyclic Compounds
This compound is used as an activated phenethylamine in the Pictet-Spengler reaction , which is essential for synthesizing heterocyclic compounds . These compounds have a wide range of applications, including pharmaceuticals, agrochemicals, and dyes.
Pharmaceutical Intermediates
Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]-, serves as an intermediate in the synthesis of various pharmaceutical compounds . For instance, it’s used in creating benzimidazole derivatives that have potential therapeutic applications .
Veterinary Medicine
In veterinary medicine, this compound is utilized as an intermediate, particularly in the production of ciprofloxacin ethyl , a widely used antibiotic in animal health .
Organic Synthesis
The compound finds its application in organic synthesis , where it’s involved in intramolecular coupling reactions. These reactions are pivotal for constructing complex organic molecules with potential applications in medicinal chemistry .
Catalysis
Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]-, is also used in catalysis . It acts as a reactant in cycloadditions reactions, asymmetric hydrogenation, and allylic substitution, which are fundamental reactions in the synthesis of various organic compounds .
Safety and Hazards
The compound “2-(Methylsulfonyl)ethanamine” is classified as dangerous, with hazard statements H314 . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .
Propiedades
IUPAC Name |
2-(2-methoxyphenyl)sulfonylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-13-8-4-2-3-5-9(8)14(11,12)7-6-10/h2-5H,6-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORKJJWMGOZTKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![6-Aminopyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B1398851.png)



![1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1398857.png)

